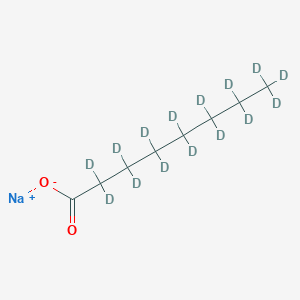

Sodium octanoate-D15

Vue d'ensemble

Description

Sodium octanoate-D15, also known as Octanoate-d15 sodium, is the deuterium labeled Octanoate . It is a stable isotope with a molecular formula of C8D15NaO2 and a molecular weight of 181.29 .

Molecular Structure Analysis

The molecular structure of Sodium octanoate-D15 is represented by the formula C8D15NaO2 . This indicates that the molecule consists of 8 carbon atoms, 15 deuterium atoms (a stable isotope of hydrogen), 1 sodium atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis

Sodium octanoate-D15 has a melting point of 262-265°C . It is stable if stored under recommended conditions .Applications De Recherche Scientifique

Bouveault-Blanc Reduction of Esters

A study evaluated the use of a new sodium dispersion reagent, Na-D15, for the reduction of esters. Na-D15, a nonpyrophoric reagent that can be handled in air, effectively reduced a broad range of aliphatic ester substrates to primary alcohols with good yields, offering a safer and more efficient alternative to traditional Bouveault-Blanc reductions (An et al., 2014).

Corrosion Inhibition

Sodium octanoate (Na-Octa) was investigated as a corrosion inhibitor for steel in acidic medium. Through density functional theory (DFT) calculations and experimental methods, Na-Octa exhibited effective corrosion inhibition, although its efficiency decreased at higher concentrations and increased temperatures (Obot et al., 2019).

Preparation of Cadmium Sulfide Nanoparticles

Research demonstrated the use of sodium octanoate in the preparation of cadmium sulfide (CdS) nanoparticles. In a system involving sodium octanoate reversed micelles, the addition of hydrogen sulfide resulted in the formation of CdS nanoparticles with controlled sizes, which were effectively capped and redispersed in water without size alteration (Dutta & Fendler, 2002).

Nuclear Magnetic Resonance Studies

A study on sodium octanoate in aqueous solution and silica aqueous dispersion investigated the spin–lattice and spin–spin relaxation times of sodium. It indicated specific chemical association between counterion and ion in these systems, emphasizing the existence of premicellar aggregates in octanoate solution (Popova et al., 2014).

Biosynthesis Research

Sodium [1-13C]-octanoate was shown to be incorporated intact into the C8 unit of piliformic acid in Poronia piliformis, suggesting that octanoate is biosynthesized de novo for secondary metabolism (Culceth et al., 1998).

Micellar Behavior and Properties

Several studies have focused on the behavior and properties of sodium octanoate micelles. These include evaluating the effects of sodium chloride on solubilization and mesophase formation (Ekwall et al., 1977), investigating concentration-dependent structures of sodium octanoate micelles (Hayter & Zemb, 1982), and studying the lamellar mesophase with high water content in sodium octanoate-decanol-water systems (Friman et al., 1982).

Surface Tension Behavior

Research on the dynamic surface tension behavior of sodium octanoate in water or aqueous NaOH provided insights into the fundamental knowledge of the tension behavior of molecules present in various consumer products (Coltharp & Franses, 1996).

Molecular Dynamics Simulations

Molecular dynamics simulations were used to study structural and dynamical aspects of sodium octonoate micelles, providing insights into water penetration into the hydrophobic core region of micelles (Laaksonen & Rosenholm, 1993).

Other Applications

Additional studies have explored the effects of sodium octanoate on triglyceride synthesis in mammary epithelial cells of dairy cows (Li-l, 2014) and mouse mammary epithelial cells (Liuxia Lil, 2013), as well as the preparation of octanol emulsion and its impact on coal flotation (Cui et al., 2017).

Safety and Hazards

Propriétés

IUPAC Name |

sodium;2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecadeuteriooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2.Na/c1-2-3-4-5-6-7-8(9)10;/h2-7H2,1H3,(H,9,10);/q;+1/p-1/i1D3,2D2,3D2,4D2,5D2,6D2,7D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYKRNSHANADUFY-QBMKXHHWSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium octanoate-D15 | |

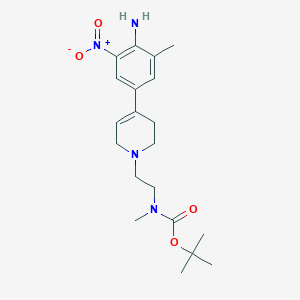

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What insights does deuterium NMR of Sodium Octanoate-D15 provide about the hexagonal phase in the Sodium Octanoate-D15/Water/Carbon Tetrachloride system?

A1: Deuterium NMR studies utilizing Sodium Octanoate-D15 provide valuable insights into the organization and dynamics of the hexagonal phase in the Sodium Octanoate-D15/Water/Carbon Tetrachloride system []. Specifically, by analyzing the quadrupole splittings in the deuterium NMR spectra, researchers can determine the order parameters for different CD2-groups within the Sodium Octanoate-D15 molecule. These order parameters reflect the degree of alignment of the alkyl chains within the hexagonal phase. The research indicated that the order parameters decrease with the addition of Carbon Tetrachloride []. This suggests that the presence of Carbon Tetrachloride increases the motional freedom of the alkyl chains, providing valuable information about the impact of this co-solvent on the structural organization of the hexagonal phase.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[7-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine](/img/structure/B1474251.png)

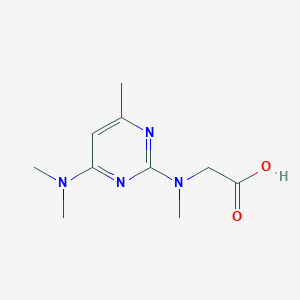

![[(4-Dimethylamino-pyrimidin-2-yl)-methyl-amino]-acetic acid](/img/structure/B1474253.png)

![1,1-dioxo-2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-4-sulfonamide](/img/structure/B1474254.png)

![(3S,8AR)-3-(tert-Butyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1474261.png)